molecular formula C12H15NO3 B578700 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol CAS No. 1296674-30-0

6-(2-Piperidinyl)-1,3-benzodioxol-5-ol

Cat. No.: B578700
CAS No.: 1296674-30-0
M. Wt: 221.256
InChI Key: LKTRHAINJNOEKB-UHFFFAOYSA-N
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Description

6-(2-Piperidinyl)-1,3-benzodioxol-5-ol is a chemical compound that features a piperidine ring attached to a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and benzodioxole structures suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol typically involves the formation of the piperidine ring followed by its attachment to the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,2-dihydroxybenzene with piperidine in the presence of a dehydrating agent can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Piperidinyl)-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxole derivatives.

Scientific Research Applications

6-(2-Piperidinyl)-1,3-benzodioxol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The benzodioxole moiety may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine-containing compound with potential anticancer and anti-inflammatory effects.

    Matrine: A piperidine alkaloid with various pharmacological activities, including anti-inflammatory and anticancer effects.

Uniqueness

6-(2-Piperidinyl)-1,3-benzodioxol-5-ol is unique due to the combination of the piperidine and benzodioxole moieties, which may confer distinct biological activities not observed in other similar compounds

Properties

CAS No.

1296674-30-0

Molecular Formula

C12H15NO3

Molecular Weight

221.256

IUPAC Name

6-piperidin-2-yl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C12H15NO3/c14-10-6-12-11(15-7-16-12)5-8(10)9-3-1-2-4-13-9/h5-6,9,13-14H,1-4,7H2

InChI Key

LKTRHAINJNOEKB-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=CC3=C(C=C2O)OCO3

Synonyms

6-(2-Piperidinyl)-1,3-benzodioxol-5-ol

Origin of Product

United States

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